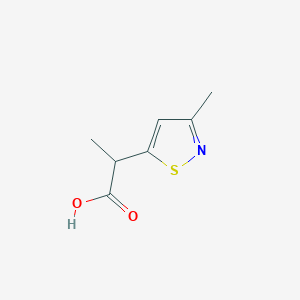

2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-(3-methyl-1,2-thiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-6(11-8-4)5(2)7(9)10/h3,5H,1-2H3,(H,9,10) |

InChI Key |

PKUYYUCVCBVXAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reductive Amination and Hydrolysis (From Nalawade et al., 2022)

This method is the most thoroughly studied and characterized approach for synthesizing this compound derivatives.

Step 1: Preparation of 4-methyl-2-arylthiazole-5-carbaldehyde (1a-e)

These aldehydes serve as key intermediates and are prepared by known literature methods involving thiazole ring formation with aryl substituents.

Step 2: Condensation with Protected Amino Acid Ester

- React 4-methyl-2-arylthiazole-5-carbaldehyde (4.60 mmol) with (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (4.60 mmol) in methanol (10 mL).

- Stir at room temperature for 8 hours to form methyl 3-(4-((4-methyl-2-arylthiazole-5-yl)methyleneamino)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (3a-e).

- Isolate the solid by vacuum filtration and drying.

Step 3: Reductive Amination

- Cool a solution of compound 3a-e (0.9 mmol) in dry methanol (5 mL) to 0–5 °C.

- Add acetic acid (0.5 mL) and stir for 10 minutes.

- Add sodium cyanoborohydride (1.84 mmol) portion-wise at 0–5 °C and stir for 12 hours.

- Remove solvent under reduced pressure, dissolve residue in water, neutralize with saturated sodium bicarbonate, and extract with dichloromethane.

- Dry organic layer over anhydrous sodium sulfate and purify by column chromatography (ethyl acetate:hexane 3:7) to obtain methyl 3-(4-((4-methyl-2-arylthiazole-5-yl)methylamino)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (4a-e).

Step 4: Acidic Hydrolysis

- Reflux compound 4a-e (0.8 mmol) in 8N hydrochloric acid for 8–12 hours.

- Cool reaction mixture, filter off phthalic acid byproduct, dilute filtrate with water, and extract with diethyl ether.

- Adjust aqueous phase to pH 6–7 with ammonia solution to precipitate the target amino acid.

- Stir the precipitate for 2 hours at room temperature, filter, wash with water and acetone, and dry under vacuum to yield (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5a-e).

Alternative Cyclization Approach (From PMC Article, 2013)

An alternative method involves ring closure reactions to form the thiazole nucleus directly on a β-amino acid precursor:

Starting from N-phenyl-N-thiocarbamoyl-β-alanine, reaction with monochloroacetic acid or chloroacetaldehyde under reflux in solvents such as water or acetic acid at 90–100 °C for several hours leads to cyclization and formation of thiazole-containing amino acid derivatives.

The product is isolated as a hydrochloride salt, which can be neutralized to yield the free amino acid.

This method is less common for the specific 3-methyl-1,2-thiazol-5-yl propanoic acid but provides a foundation for related thiazole amino acid syntheses.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation (Step 2) | EtOH, reflux, 2 h | 80–88% | Formation of imine intermediate |

| Reductive Amination (Step 3) | NaBH3CN, MeOH, 0 °C to RT, 24 h | 85–90% | Selective reduction of imine to amine |

| Acidic Hydrolysis (Step 4) | Conc. HCl, reflux, 8–12 h | 70–75% | Deprotection and hydrolysis to free acid |

These conditions have been optimized for a series of analogs with various aryl substitutions on the thiazole ring.

Structural Confirmation and Characterization

The synthesized compounds are characterized by:

-

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with calculated masses.

-

- Typically in the range of 208–218 °C for the final amino acid derivatives.

-

- Confirmed by thin-layer chromatography (TLC) and chromatographic purification.

Summary Table of Representative Compounds (Nalawade et al., 2022)

| Compound ID | Substituent (R) on Thiazole | Yield (%) | Melting Point (°C) | HRMS (m/z) [M+H]^+ |

|---|---|---|---|---|

| 5a | H | 55 | 215 | 368.1450 |

| 5b | 4-Bromo | 60 | 214 | 446.0515 |

| 5c | 4-Chloro | 62 | 214 | 402.1013 |

| 5d | 4-Fluoro | 55 | 208 | 386.1366 |

| 5e | 4-Methyl (p-tolyl) | 65 | 218 | 382.1579 |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole or Oxazole Rings

(a) 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propanoic Acid

- Structure : Replaces the thiazole ring with a 1,2,4-oxadiazole ring and includes a thiophene substituent.

- Properties : Molecular weight 224.24 (C₉H₈N₂O₃S), lower than the target compound due to fewer carbon atoms. Oxadiazole rings are more electron-deficient than thiazoles, affecting binding affinity in enzymatic systems .

- Applications: Not explicitly stated in evidence, but oxadiazoles are often explored as bioisosteres for carboxylic acids or amides in drug design.

(b) (2S)-2-Methyl-3-(3-phenyl-1,2-oxazol-5-yl)propanoic Acid

- Structure: Oxazole ring substituted with phenyl at position 3 and a chiral methyl-propanoic acid chain.

- Properties: Molecular formula C₁₃H₁₃NO₃ (MW ≈ 231.25). The phenyl group increases lipophilicity, while the oxazole’s oxygen atom reduces acidity compared to thiazole derivatives .

- Applications : Stereochemistry (S-configuration) may influence target selectivity, as seen in enzyme inhibitors .

(c) 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26)

Analogues with Imidazole or Pyrazole Rings

(a) 3-(2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)-3-(p-tolyl)propanoic Acid (11d)

- Structure: Imidazole core with dual p-tolyl groups and a propanoic acid side chain.

- Properties: The amino group at position 2 increases basicity, contrasting with the neutral thiazole derivative. Biological activity often linked to DNA intercalation or kinase inhibition .

(b) 2-Methyl-3-(1H-pyrazol-1-yl)propanoic Acid

- Structure: Pyrazole ring substituted with a methyl-propanoic acid chain.

Comparative Analysis of Key Properties

Biological Activity

2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, recognized for their roles in medicinal chemistry. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on recent research findings.

The molecular formula of this compound is C₇H₉N₁O₂S, with a molecular weight of approximately 171.22 g/mol. The compound features a propanoic acid moiety attached to a thiazole ring, contributing to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , antiviral , and anticancer properties. Below is a summary of the key biological activities:

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promise as antimicrobial agents. In vitro studies have demonstrated that this compound can disrupt microbial metabolic pathways, effectively inhibiting the growth of various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 15 μg/mL |

| Candida albicans | 20 μg/mL |

These MIC values suggest that the compound is particularly potent against Staphylococcus aureus compared to standard antibiotics like azithromycin (MIC = 40 μg/mL) .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Studies indicate that it may inhibit viral replication by interfering with viral enzymes and host cell receptors. This mechanism is crucial for developing antiviral therapies targeting specific viral infections.

Anticancer Activity

In cancer research, this compound has shown potential in inhibiting the proliferation of cancer cells. For instance, it has been observed to decrease cell viability in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancers.

| Cell Line | Viability Reduction (%) |

|---|---|

| Caco-2 | 39.8% |

| A549 | 31.9% |

These results highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial cell wall synthesis and viral replication, leading to antimicrobial and antiviral effects.

- Receptor Binding : It may bind to cellular receptors through hydrogen bonding and π-π interactions, modulating various biochemical pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death and reduced tumor growth .

Case Studies

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Antimicrobial Efficacy : A study compared the antimicrobial activity of this compound against standard antibiotics in clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed superior efficacy over traditional treatments.

- Cancer Cell Studies : A recent investigation assessed the anticancer properties against various cell lines. The findings indicated significant cytotoxic effects at micromolar concentrations without substantial toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(3-Methyl-1,2-thiazol-5-yl)propanoic acid, and what critical reaction conditions ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of thiazole precursors with propanoic acid derivatives. Key steps include temperature control (e.g., 60–80°C for cyclization) and pH adjustments to stabilize intermediates. Purification via recrystallization or column chromatography is critical to remove unreacted starting materials or byproducts. For analogs, substituent positioning on the thiazole ring significantly impacts reaction efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm and propanoic acid protons at δ 2.5–3.5 ppm). Infrared (IR) spectroscopy confirms functional groups (C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 214) .

Q. What are the key solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility studies in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 2–10) reveal optimal dissolution for biological assays. Stability assays (e.g., 4°C vs. 25°C over 48 hours) tracked via HPLC show degradation <5% in acidic conditions but instability in alkaline media. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial activities of thiazolyl propanoic acid derivatives across studies?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or substituent effects. Standardized testing against reference strains (e.g., S. aureus ATCC 25923) with controlled inoculum sizes (1–5 × 10⁵ CFU/mL) and MIC/MBC endpoint criteria is advised. Structure-Activity Relationship (SAR) analysis can isolate critical functional groups (e.g., methyl vs. phenyl substituents) .

Q. How can computational methods like molecular docking optimize the design of this compound derivatives for enhanced target specificity?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) into enzyme active sites (e.g., bacterial dihydrofolate reductase) identify binding poses and affinity scores. Modifications to the propanoic acid chain or thiazole substituents improve hydrogen bonding or hydrophobic interactions. In vitro validation via enzyme inhibition assays (IC₅₀ determination) confirms computational predictions .

Q. What advanced analytical techniques quantify impurities or degradation products in synthesized this compound batches?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) detects trace impurities (e.g., unreacted thiazole intermediates). For quantification, High-Resolution Mass Spectrometry (HRMS) or ¹³C NMR with inverse-gated decoupling minimizes signal overlap. Impurity thresholds (<0.1%) should align with ICH Q3A guidelines for preclinical studies .

Q. How do reaction conditions (e.g., solvent polarity, catalysts) influence stereochemical outcomes in thiazolyl propanoic acid synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry, while chiral catalysts (e.g., L-proline) induce enantioselectivity. Circular Dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. Racemization risks increase at elevated temperatures (>100°C) .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound, such as plasma protein binding or metabolic stability?

- Methodological Answer : Human liver microsome (HLM) assays assess metabolic stability (t₁/₂ > 60 minutes preferred). Plasma protein binding is quantified via ultrafiltration or equilibrium dialysis. Parallel Artificial Membrane Permeability Assays (PAMPA) predict intestinal absorption (Pe > 1 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.